Sultopride
Overview
Description
Sultopride is an atypical antipsychotic belonging to the benzamide chemical class. It is primarily used in Europe, Japan, and Hong Kong for the treatment of schizophrenia. This compound was launched by Sanofi-Aventis in 1976 and acts as a selective antagonist of the dopamine D2 and D3 receptors .
Scientific Research Applications
Sultopride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving dopamine receptor antagonists.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and other psychiatric disorders.
Industry: Utilized in the development of new antipsychotic drugs and as a standard in pharmacological assays
Mechanism of Action
Target of Action
Sultopride, an atypical antipsychotic of the benzamide chemical class , primarily targets D2 and D3 dopamine receptors . These receptors are part of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins .
Mode of Action
This compound acts as a selective antagonist of D2 and D3 dopamine receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, the D2 and D3 dopamine receptors. By blocking these receptors, this compound prevents dopamine from binding to these sites and exerting its typical effects.
Biochemical Pathways
The antagonistic action of this compound on D2-like dopamine receptors affects specific intracellular signaling pathways through coupling with G proteins . These pathways are involved in various physiological responses, including behavior, mood, and cognition. The exact downstream effects of these pathways are complex and depend on the specific cellular context and the balance of other signaling pathways in the cell.
Pharmacokinetics
For example, Sulpiride, a similar drug, has an oral bioavailability of 27 ± 9% and a terminal elimination half-life of about 10 hours . The pharmacokinetics of a drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sultopride interacts with D2-like dopamine receptors, which are members of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins . These compounds present a high degree of selectivity for D2 and D3 versus D1 and D4 dopaminergic receptor subtypes .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with D2-like dopamine receptors, affecting cell signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as an antagonist of the D2-like dopamine receptors . This interaction leads to changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sultopride involves the reaction of 2-methoxy-5-ethylsulfonylbenzoic acid methyl ester with N-ethyl-2-aminomethylpyrrolidine. The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Sultopride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Comparison with Similar Compounds
- Amisulpride
- Sulpiride
- Levosulpiride
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRHXEPDKXPRTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23694-17-9 (hydrochloride) | |
Record name | Sultopride [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053583792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023627 | |
Record name | Sultopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53583-79-2 | |
Record name | (±)-Sultopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53583-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sultopride [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053583792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sultopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sultopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sultopride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULTOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA0G3TW31W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of sultopride?
A1: this compound primarily acts as a dopamine antagonist, exhibiting selectivity for dopamine D2 and D3 receptors. [] This means it binds to these receptors and blocks the action of dopamine, a neurotransmitter involved in various brain functions, including mood, movement, and reward.
Q2: How does this compound's dopamine antagonism differ from other antipsychotics?
A2: Some studies suggest that this compound may preferentially act on dopamine receptors in specific brain regions like the mesolimbic system, as opposed to the nigrostriatal system. [] This selectivity could potentially explain its lower propensity for extrapyramidal side effects, such as movement disorders, compared to some other antipsychotics.
Q3: What are the downstream effects of this compound's interaction with dopamine receptors?
A3: By blocking dopamine D2 receptors, this compound can reduce dopaminergic neurotransmission. [] This action is thought to contribute to its antipsychotic effects, particularly in alleviating symptoms like agitation, hallucinations, and delusions. [, ]
Q4: How does the enantioselectivity of this compound affect its activity?
A5: this compound exists as two enantiomers, (+)-sultopride and (-)-sultopride. The (-)-enantiomer demonstrates greater potency in blocking dopamine receptors compared to the (+)-enantiomer. [, ] This stereoselectivity suggests that the (-)-enantiomer likely drives the majority of its pharmacological effects.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C15H23N3O4S, and its molecular weight is 341.43 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research abstracts do not delve into detailed spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to characterize the structure of compounds like this compound.
Q7: How is this compound absorbed and distributed in the body?
A8: this compound is well-absorbed after oral administration, with peak blood levels typically observed within 1-2 hours. [] It exhibits a relatively short half-life of approximately 3-5 hours and is distributed to various tissues, including the liver, kidney, and brain. [, ]
Q8: How is this compound metabolized and excreted?
A9: this compound is primarily metabolized in the liver, with O-desmethyl this compound and oxo-sultopride being the major metabolites identified in animal studies. [] It's excreted mainly through the kidneys, with a small portion eliminated in bile and feces. []
Q9: Does the metabolism of this compound differ between species?
A10: Yes, interspecies differences exist in this compound metabolism. Human metabolism appears limited, with a significant portion excreted unchanged in urine. [] Conversely, rats, rabbits, and dogs extensively metabolize this compound, resulting in lower urinary excretion of the unchanged drug. []
Q10: How do the pharmacokinetics of this compound enantiomers differ?
A11: While the pharmacokinetic profiles of (+)-sultopride and (-)-sultopride are generally similar, some studies observe slightly higher serum concentrations of (-)-sultopride following intravenous administration in rats and rabbits. []
Q11: What types of in vitro studies have been conducted to investigate the activity of this compound?
A12: In vitro studies have explored this compound's effects on dopamine release from rat striatal slices. [] These studies demonstrate that this compound can influence both spontaneous and electrically evoked dopamine release, highlighting its interaction with dopaminergic neurotransmission.
Q12: Have there been any animal models used to study the effects of this compound?
A13: Yes, rodent models have been extensively utilized. For instance, researchers have investigated the effects of this compound on apomorphine-induced behaviors in mice, which provides insights into its antipsychotic properties. [, ] Additionally, studies on rats have assessed its impact on prolactin secretion. [, ]
Q13: Has the efficacy of this compound been evaluated in clinical trials?
A14: Yes, numerous clinical trials have explored the efficacy of this compound in various psychiatric disorders, primarily schizophrenia and other conditions characterized by agitation and psychotic features. [, , , , , , , , , ]
Q14: Are there any known drug interactions with this compound?
A14: While this Q&A primarily focuses on the scientific research surrounding this compound and avoids discussing potential drug interactions, it's important to note that such interactions can occur. Consulting comprehensive drug databases, medical literature, and healthcare professionals remains crucial for obtaining the most up-to-date and relevant information regarding potential drug interactions.
Q15: What analytical methods are commonly employed to quantify this compound levels?
A17: High-performance liquid chromatography (HPLC) with UV detection is a widely used method for quantifying this compound concentrations in biological samples like plasma, red blood cells, and urine. [, ] This technique offers high sensitivity and selectivity, making it suitable for pharmacokinetic and drug monitoring studies.
Q16: Are there alternative methods for measuring this compound levels?
A18: Besides HPLC, researchers have developed enzyme immunoassays (EIA) for measuring this compound levels in serum. [] These assays provide a rapid and convenient alternative for monitoring this compound concentrations in clinical settings.
Q17: What resources are available for researchers studying this compound?
A17: A wealth of scientific literature, including published research articles, review papers, and conference proceedings, provides valuable information on this compound. Online databases such as PubMed, ScienceDirect, and Google Scholar facilitate access to this vast knowledge base. Additionally, research institutions, universities, and pharmaceutical companies involved in drug discovery and development often possess specialized expertise and resources for studying compounds like this compound.
Q18: When was this compound first synthesized and introduced as a therapeutic agent?
A20: While the exact date of its initial synthesis is unclear from the provided abstracts, this compound emerged as a therapeutic agent in the late 1960s and early 1970s, with early studies conducted in France investigating its potential in treating various psychiatric conditions. [, ]
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